Naratriptan

Descripción

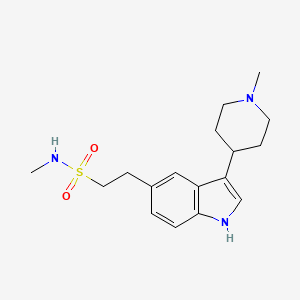

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKVXSZCKVJAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023354 | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.14e-01 g/L | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121679-13-8 | |

| Record name | Naratriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naratriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C (hydrochloride salt) | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Naratriptan on 5-HT1B/1D Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic action of naratriptan, a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist used in the acute treatment of migraine. The document details the binding and functional characteristics of this compound, the associated signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its therapeutic effects in migraine through a multi-faceted mechanism primarily involving the activation of 5-HT1B and 5-HT1D receptors.[1][2][3] Migraine pathophysiology is associated with the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][3][4] this compound addresses these pathological changes through three principal actions:

-

Cranial Vasoconstriction: this compound is a potent agonist at 5-HT1B receptors located on the smooth muscle cells of intracranial blood vessels.[5] Its binding to these receptors induces vasoconstriction of dilated cerebral and meningeal arteries, which is a key factor in alleviating migraine headache.[1][6]

-

Inhibition of Neuropeptide Release: this compound activates 5-HT1D receptors, which are predominantly located on the presynaptic terminals of the trigeminal nerve that innervate cranial blood vessels.[1][7] This activation inhibits the release of vasoactive and pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and Substance P, thereby reducing neurogenic inflammation and pain transmission.[1][4][8]

-

Inhibition of Nociceptive Neurotransmission: this compound can also act on 5-HT1B/1D receptors within the brainstem, specifically in the trigeminal nucleus caudalis, to suppress the transmission of pain signals from the trigeminovascular system.[8][9][10]

Quantitative Pharmacological Data

The affinity and functional potency of this compound at human 5-HT1B and 5-HT1D receptors have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |

| Binding Affinity (Ki) | 0.47 nM | 0.69 nM | [11] |

| Binding Affinity (pKi) | 8.7 | 8.3 | [11] |

| Functional Potency (EC50) | 4.4 nM | 23 nM | [11] |

| Vasoconstriction (EC50) | Dog Basilar Artery: 0.11 µM | [11] | |

| Dog Middle Cerebral Artery: 0.07 µM | [11] | ||

| Human Epicardial Coronary Artery: 0.17 µM | [11] |

Signaling Pathways

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gi/o family.[12][13][14][15] Upon agonist binding, a conformational change in the receptor activates the associated G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.[14] The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12][14][16] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).[14] Studies have shown a preference for Gαi2 coupling for both 5-HT1B and 5-HT1D receptors.[12]

Experimental Protocols

The characterization of this compound's interaction with 5-HT1B/1D receptors involves several key experimental methodologies.

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.[17] A common approach is a competitive inhibition assay.

-

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [3H]5-CT or [3H]sumatriptan) for binding to the receptor.[18][19]

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human 5-HT1B or 5-HT1D receptor are prepared. This involves cell culture, homogenization, and centrifugation to isolate the membrane fraction.[20]

-

Assay Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Triptan-induced contractile (5-HT1B receptor) responses in human cerebral and coronary arteries: relationship to clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (Amerge): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of this compound on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical neuropharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of trigeminal neurones after intravenous administration of this compound through an action at 5-hydroxy-tryptamine (5-HT1B/1D) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Neuropharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

Preclinical Biological Profile of Naratriptan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical biological profile of naratriptan, a second-generation triptan, in various animal models. The data presented herein summarizes its receptor binding affinity, pharmacokinetic properties, and efficacy in established models of migraine pathophysiology. Detailed experimental protocols and visual representations of key mechanisms are included to facilitate a deeper understanding of its pharmacological characteristics.

Receptor Binding Affinity and In Vitro Pharmacology

This compound is a potent and selective agonist for the 5-HT1B and 5-HT1D receptors, which are key targets in the acute treatment of migraine.[1][2][3] Its affinity for these receptors has been characterized through radioligand binding assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Animal Model/System | pKi (mean ± SEM) |

| Human recombinant 5-HT1B | - | 8.7 ± 0.03 |

| Human recombinant 5-HT1D | - | 8.3 ± 0.1 |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

The functional consequence of this receptor engagement is demonstrated by its vasoconstrictor effects on relevant cranial arteries.

Table 2: In Vitro Efficacy of this compound in Isolated Arteries

| Artery | Animal Model | EC50 (µM) | Maximum Contraction (% of 5-HT max) |

| Dog Basilar Artery | Dog | 0.11 | Not Reported |

| Dog Middle Cerebral Artery | Dog | 0.07 | Not Reported |

| Human Coronary Artery | Human | 0.17 | 33 |

EC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Radioligand Binding Assay (General Protocol):

Radioligand binding assays are performed to determine the affinity of a compound for a specific receptor. While the specific radioligand for this compound binding studies is not consistently reported in the reviewed literature, a general protocol using a tritium-labeled ligand (e.g., [3H]-sumatriptan or [3H]-serotonin) would be as follows:

-

Membrane Preparation: Cell membranes expressing the human recombinant 5-HT1B or 5-HT1D receptors are prepared. This typically involves homogenizing the cells in a buffer solution and centrifuging to isolate the membrane fraction.

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacodynamics and Efficacy

This compound's efficacy in preclinical models of migraine is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit neurogenic inflammation.

Table 3: In Vivo Efficacy of this compound in Animal Models of Migraine

| Model | Animal Model | Endpoint | Route of Administration | ED50 / ID50 |

| Carotid Arterial Bed Vasoconstriction | Anesthetized Dog | Reduction in carotid blood flow | Intravenous | 19 ± 3 µg/kg (CD50) |

| Neurogenic Dural Plasma Protein Extravasation | Anesthetized Rat | Inhibition of plasma protein extravasation | Intravenous | 4.1 µg/kg (ID50) |

CD50: Dose causing 50% of the maximum vasoconstrictor response. ID50: Dose causing 50% inhibition of the response.

Experimental Protocols

Inhibition of Neurogenic Dural Plasma Extravasation in the Rat:

This model assesses the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels, a key process in neurogenic inflammation.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the femoral vein is cannulated for drug administration.

-

Trigeminal Ganglion Stimulation: The trigeminal ganglion is exposed and stimulated electrically to induce neurogenic inflammation.

-

Measurement of Extravasation: A fluorescent dye (e.g., Evans blue) is injected intravenously. Following stimulation, the dura mater is removed, and the amount of extravasated dye is quantified spectrophotometrically.

-

Drug Administration: this compound or vehicle is administered intravenously before the trigeminal ganglion stimulation. The dose-dependent inhibition of plasma protein extravasation is then determined.

Carotid Arterial Bed Vasoconstriction in the Dog:

This model evaluates the selective vasoconstrictor effect of this compound on the cranial circulation.

-

Animal Preparation: Beagle dogs are anesthetized, and blood flow in the common carotid artery is measured using a flow probe.

-

Drug Administration: this compound is administered intravenously in increasing doses.

-

Measurement of Vasoconstriction: The reduction in carotid blood flow is recorded continuously, and the dose required to produce a 50% reduction in blood flow (CD50) is calculated.

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, including high oral bioavailability.[2]

Table 4: Oral Bioavailability of this compound in Preclinical Species

| Species | Oral Bioavailability (%) |

| Rat | 71 |

| Dog | 95 |

Mechanism of Action: Signaling Pathways and Neuronal Inhibition

This compound's therapeutic effects are mediated through its agonist activity at 5-HT1B/1D receptors located on trigeminal nerve endings and cranial blood vessels.

Signaling Pathway

Caption: this compound's dual mechanism of action.

Experimental Workflow for Trigeminal Nucleus Caudalis (TNC) Recordings

This compound has been shown to inhibit neuronal firing in the TNC, a key relay center for craniofacial pain.

Caption: Workflow for assessing this compound's effect on TNC neurons.

Conclusion

The preclinical data for this compound demonstrate its potent and selective agonist activity at 5-HT1B/1D receptors. This translates to efficacy in animal models relevant to migraine pathophysiology, including cranial vasoconstriction and inhibition of neurogenic inflammation. Its favorable oral bioavailability in preclinical species supported its development as an oral formulation for the treatment of acute migraine. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers in the field of headache and migraine drug discovery.

References

Naratriptan's Binding Affinity and Selectivity for Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naratriptan's binding affinity and selectivity for various serotonin (B10506) (5-HT) receptor subtypes. This compound is a second-generation triptan antimigraine drug, recognized for its high affinity and agonist activity primarily at the 5-HT1B and 5-HT1D receptor subtypes, which are centrally involved in its therapeutic efficacy. This document details the quantitative measures of its binding and functional activity, the experimental methodologies used for these characterizations, and the relevant signaling pathways.

Quantitative Analysis of this compound's Receptor Binding and Functional Activity

This compound's pharmacological profile is characterized by its high affinity for 5-HT1B and 5-HT1D receptors.[1] It also demonstrates notable affinity for the 5-HT1F receptor.[2][3] Conversely, it exhibits weak or no significant affinity for 5-HT2, 5-HT3, 5-HT4, 5-HT5A, and 5-HT7 receptor subtypes.[4] This selectivity is crucial to its mechanism of action in treating migraine while minimizing off-target effects.

The following tables summarize the binding affinities (pKi) and functional agonist potencies (pEC50) of this compound at various human serotonin receptor subtypes.

Table 1: this compound Binding Affinity (pKi) at Human Serotonin (5-HT) Receptors

| Receptor Subtype | pKi | Reference |

| 5-HT1A | <5.0 | [5] |

| 5-HT1B | 8.7 ± 0.03 | [1] |

| 5-HT1D | 8.3 ± 0.1 | [1] |

| 5-HT1E | 7.75 | [5] |

| 5-HT1F | 8.38 | [5] |

| 5-HT2A | <5.0 | [5] |

| 5-HT2B | <5.0 | [5] |

| 5-HT7 | <5.0 | [5] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: this compound Functional Activity (pEC50) at Human Serotonin (5-HT) Receptors

| Receptor Subtype | pEC50 | Reference |

| 5-HT1A | <5.0 | [5] |

| 5-HT1B | 8.05 | [5] |

| 5-HT1D | 8.80 | [5] |

| 5-HT1E | Inactive | [5] |

| 5-HT1F | 8.38 | [5] |

| 5-HT2A | Inactive | [5] |

| 5-HT2B | Inactive | [5] |

| 5-HT7 | Inactive | [5] |

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency as an agonist.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on standardized in vitro pharmacological assays. The following sections detail the general methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a test compound (this compound) that competes for the same binding site.

Objective: To determine the inhibitory constant (Ki) of this compound for various 5-HT receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human recombinant 5-HT receptor subtype of interest are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by methods such as the Bradford assay.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]5-HT, [3H]GR113808 for 5-HT4 receptors), and varying concentrations of this compound.[6][7]

-

Total Binding: Determined in the absence of any competing ligand.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptors.

-

The plates are incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine the effect of a compound on receptor signaling. For Gαi/o-coupled receptors like 5-HT1B and 5-HT1D, agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting cAMP production at Gαi/o-coupled 5-HT receptors.

General Protocol:

-

Cell Culture:

-

Cells stably expressing the human recombinant 5-HT receptor subtype of interest are cultured in appropriate media.

-

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well plates and incubated.

-

The cells are then treated with varying concentrations of this compound.

-

To measure the inhibition of cAMP production, adenylyl cyclase is stimulated with forskolin.

-

The plates are incubated for a specific period to allow for changes in intracellular cAMP levels.

-

-

cAMP Detection:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

In an HTRF assay, cAMP produced by the cells competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. A decrease in the HTRF signal indicates an increase in intracellular cAMP, and vice versa.

-

-

Data Analysis:

-

The concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation is plotted.

-

The EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of 5-HT1B and 5-HT1D Receptors

This compound exerts its primary therapeutic effects through agonism at 5-HT1B and 5-HT1D receptors. Both of these receptor subtypes are coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist like this compound, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately results in the modulation of downstream cellular processes, including vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.

Experimental Workflow for Radioligand Binding Assay

The determination of a compound's binding affinity to a receptor is a critical step in drug discovery. The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Experimental Workflow for cAMP Functional Assay

To assess the functional consequences of receptor binding, assays measuring downstream signaling events are performed. The workflow below outlines the key steps in a cAMP functional assay for a Gαi/o-coupled receptor.

References

- 1. This compound: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Pharmacological characterization of naratriptan and its metabolites

An in-depth technical guide on the pharmacological characterization of naratriptan and its metabolites for researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes. These receptors are implicated in the pathophysiology of migraine headaches. This compound's therapeutic effect is attributed to its ability to cause vasoconstriction of cranial blood vessels, inhibit the release of pro-inflammatory neuropeptides, and reduce trigeminal nerve activity. This document provides a detailed pharmacological characterization of this compound and its primary metabolites, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Pharmacodynamics

The pharmacodynamic profile of this compound is defined by its high affinity and functional activity at 5-HT1B and 5-HT1D receptors. Its activity at other receptor subtypes is significantly lower, contributing to its favorable side-effect profile compared to older, less selective migraine therapies.

Receptor Binding Affinity

The binding affinity of this compound and its metabolites to various 5-HT receptor subtypes is a key determinant of its pharmacological activity. These affinities are typically determined through radioligand binding assays and are expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT1E (Ki, nM) | 5-HT1F (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

| This compound | 160 | 5.0 | 3.2 | >1000 | 100 | >10000 | 320 |

| N-desmethyl-naratriptan | 250 | 12.6 | 8.0 | - | - | - | - |

| This compound-N-oxide | >1000 | 316 | 200 | - | - | - | - |

| Indole (B1671886) acetic acid analogue | >1000 | >1000 | >1000 | - | - | - | - |

Data compiled from various in vitro studies.

Functional Activity

The functional activity of this compound and its metabolites is assessed by measuring their ability to elicit a biological response following receptor binding. This is often quantified as the half-maximal effective concentration (EC50) or the maximal response (Emax).

| Compound | 5-HT1B (EC50, nM) | 5-HT1D (EC50, nM) | Emax (relative to 5-HT) |

| This compound | 25 | 10 | ~100% |

| N-desmethyl-naratriptan | 80 | 32 | ~90% |

| This compound-N-oxide | >1000 | >1000 | Not significant |

| Indole acetic acid analogue | >1000 | >1000 | Not significant |

Data represents agonist activity in functional assays such as GTPγS binding or inhibition of adenylyl cyclase.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by good oral bioavailability and a longer half-life compared to first-generation triptans. It undergoes hepatic metabolism, primarily through oxidation, leading to the formation of several metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is well absorbed after oral administration, with a bioavailability of approximately 70%.

-

Distribution: It has a volume of distribution of 170 L, indicating distribution into peripheral tissues.

-

Metabolism: The primary route of metabolism is oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of an N-desmethyl derivative, an N-oxide, and an indole acetic acid analogue.

-

Excretion: Approximately 50% of a dose is excreted unchanged in the urine, with the remainder excreted as metabolites. The elimination half-life is around 6 hours.

Metabolic Pathway

The metabolic conversion of this compound is a key aspect of its disposition. The major metabolites are generally less pharmacologically active than the parent compound.

Investigating the Central vs. Peripheral Effects of Naratriptan in Migraine: A Technical Guide

Abstract

Naratriptan, a second-generation triptan, is a selective serotonin (B10506) (5-HT) receptor agonist with high affinity for 5-HT1B and 5-HT1D receptor subtypes. Its efficacy in the acute treatment of migraine is attributed to a dual mechanism of action, encompassing both peripheral and central effects within the trigeminovascular system. Peripherally, this compound induces vasoconstriction of painfully dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides from perivascular trigeminal nerve endings. Centrally, owing to its enhanced lipophilicity compared to first-generation triptans, this compound crosses the blood-brain barrier to directly inhibit nociceptive transmission in second-order neurons of the trigeminal nucleus caudalis and modulate descending pain control pathways. This technical guide provides an in-depth review of the experimental evidence delineating these distinct but synergistic actions, presents quantitative data from key preclinical and clinical studies, details the methodologies of pivotal experiments, and illustrates the underlying biological pathways.

Introduction

Migraine is a complex neurological disorder characterized by severe, debilitating headaches, often accompanied by symptoms such as nausea, photophobia, and phonophobia. The underlying pathophysiology is primarily associated with the activation of the trigeminovascular system. This activation leads to the release of vasoactive neuropeptides, most notably calcitonin gene-related peptide (CGRP), from the peripheral terminals of the trigeminal nerve that innervate the cranial vasculature. This release promotes vasodilation and a sterile neurogenic inflammation, which are thought to be key drivers of migraine pain.[1][2]

Triptans, as a class of drugs, were developed to target this system through their agonist activity at 5-HT1B/1D receptors.[3] this compound was specifically developed as a second-generation triptan with greater lipophilicity and metabolic stability than sumatriptan, a design intended to improve oral bioavailability and confer a higher potential for central nervous system (CNS) activity.[4][5][6] This has led to extensive investigation into its sites of action, revealing that its therapeutic benefit likely arises from a combination of effects at both peripheral and central locations.[5][6]

Molecular Mechanisms of this compound

Receptor Binding Profile

This compound's primary mechanism is the agonism of 5-HT1B and 5-HT1D receptors.[7][8] The 5-HT1B receptor is predominantly located on the smooth muscle of blood vessels, while the 5-HT1D receptor is primarily found on presynaptic nerve terminals.[9] this compound also demonstrates a high affinity for the 5-HT1F receptor subtype, though its primary therapeutic actions are attributed to its 5-HT1B/1D activity.[9][10] It shows a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and no significant activity at other 5-HT or adrenergic, dopaminergic, or muscarinic receptors.[3]

| Table 1: Receptor Binding Affinity (pKi) of this compound | |

| Receptor Subtype | pKi Value |

| Human 5-HT1B | 8.7 ± 0.03[8] |

| Human 5-HT1D | 8.3 ± 0.1[8] |

| Human 5-HT1F | 8.4[9] |

Downstream Signaling

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) linked to the inhibitory Gi/o protein. Upon activation by this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of the release of pro-inflammatory neuropeptides (like CGRP) from nerve terminals and smooth muscle contraction in blood vessels.[11]

References

- 1. Where do triptans act in the treatment of migraine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PathWhiz [pathbank.org]

- 4. Inhibition of trigeminal neurones after intravenous administration of this compound through an action at 5-hydroxy-tryptamine (5-HT1B/1D) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Neuropharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. This compound: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Naratriptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of naratriptan, a selective serotonin (B10506) receptor agonist used in the treatment of migraine headaches. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure

This compound is a synthetic drug belonging to the triptan class. Its structure is characterized by an indole (B1671886) core, a fundamental feature it shares with the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural similarity is crucial to its mechanism of action.

IUPAC Name: N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide[1][2]

Chemical Formula: C₁₇H₂₅N₃O₂S[1][2]

The key structural features of this compound include:

-

An indole ring system , which is the pharmacophore responsible for its affinity to serotonin receptors.

-

A sulfonamide group attached to the ethyl side chain at the C5 position of the indole ring.[1]

-

A 1-methylpiperidin-4-yl group attached at the C3 position of the indole ring.[2]

The hydrochloride salt of this compound is the commonly used form in pharmaceutical preparations.[3][4]

Chemical and Physical Properties

This compound hydrochloride is a white to pale yellow powder that is readily soluble in water.[3][5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 335.47 g/mol (base) | [2] |

| 371.93 g/mol (HCl salt) | [3][5] | |

| Melting Point | 246 °C (HCl salt) | [1] |

| 237°C - 239°C (HCl salt) | [6] | |

| pKa | 9.7 (piperidinyl nitrogen) | [6] |

| LogP | 1.6 | [1] |

| Solubility (in water) | 35 mg/mL (HCl salt) | [1][6] |

| Readily soluble (HCl salt) | [3][5] | |

| Boiling Point | 541.3 ± 60.0 °C at 760 mmHg | [7] |

| Flash Point | 281.2 ± 32.9 °C | [7] |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the serotonin 5-HT₁B and 5-HT₁D receptor subtypes.[1][3][8] Its therapeutic efficacy in the acute treatment of migraine is attributed to three primary pharmacological actions:

-

Cranial Vasoconstriction: this compound binds to 5-HT₁B receptors on the smooth muscle cells of intracranial blood vessels, leading to vasoconstriction. This counteracts the painful vasodilation that occurs during a migraine attack.[1][3][9]

-

Inhibition of Neuropeptide Release: It activates presynaptic 5-HT₁D receptors on trigeminal nerve endings.[1][9] This inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of the inflammatory cascade and pain transmission in migraine.[3][9]

-

Inhibition of Central Pain Transmission: Agonism at 5-HT₁B/₁D receptors in the brainstem is thought to directly inhibit the excitability of trigeminal nuclei cells, thus reducing the transmission of pain signals.[1]

The signaling pathway initiated by this compound binding to 5-HT₁B/₁D receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: this compound's signaling pathway via 5-HT1B/1D receptors.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Key strategies often involve the construction of the indole core and the subsequent introduction of the side chains. Common synthetic methodologies include the Fischer indolization, Heck reaction, Sonogashira coupling, and Japp-Klingemann reaction.[9][10]

Example Protocol: Synthesis via Heck Reaction

A frequently cited synthetic route involves a palladium-catalyzed Heck reaction.[10]

-

Preparation of the Indole Intermediate: 5-bromoindole (B119039) is reacted with N-methyl-4-piperidone in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to form 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.[8]

-

Hydrogenation: The resulting intermediate is then hydrogenated, typically using a catalyst such as platinum oxide, to yield 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole.

-

Heck Coupling: This brominated indole is coupled with N-methylvinylsulfonamide using a palladium catalyst (e.g., palladium acetate) and a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine) in a suitable solvent like dimethylformamide (DMF).[10] This step forms the ethanesulfonamide (B75362) side chain.

-

Final Reduction: The product from the Heck reaction is subjected to a final hydrogenation step (e.g., using H₂ over a Pd/C catalyst) to reduce the double bond introduced during the coupling, yielding this compound.[10]

-

Salt Formation: The this compound base can then be treated with hydrochloric acid to form the more stable and soluble hydrochloride salt.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for the quantification and purity assessment of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices.[2][4]

Protocol: Isocratic RP-HPLC for this compound Assay

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., Gracesmart C18, 250 × 4.6mm; 5µm).[4]

-

Mobile Phase: An isocratic mixture of an organic solvent and an aqueous buffer. A common composition is a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted to 4.0) in a ratio of 20:80 v/v.[4]

-

Injection Volume: 20 µL.[4]

-

Detection: UV detection at 225 nm.[4]

-

Standard Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., methanol (B129727) or the mobile phase). Serial dilutions are made to create a calibration curve (e.g., in the range of 0.1 µg/mL to 25 µg/mL).[4]

-

Sample Preparation: For tablet analysis, a portion of powdered tablets equivalent to a known amount of this compound is dissolved in the solvent, sonicated, filtered, and diluted to fall within the calibration range.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Caption: General experimental workflow for HPLC analysis of this compound.

Pharmacological Assay: Receptor Binding

To determine the affinity of this compound for its target receptors, competitive radioligand binding assays are employed. These assays measure the ability of this compound to displace a specific radiolabeled ligand from the 5-HT₁B and 5-HT₁D receptors.

Protocol: Competitive Radioligand Binding Assay

-

Receptor Source: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing recombinant human 5-HT₁B or 5-HT₁D receptors.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-GR125743 for 5-HT₁B/₁D).

-

Procedure:

-

Membrane Preparation: Transfected cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors. Protein concentration is determined via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).

-

Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a non-radiolabeled agonist/antagonist to saturate all specific binding sites).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

-

-

Data Analysis: The data are analyzed to calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, providing a measure of this compound's binding affinity for the receptor.

References

- 1. revistas.usp.br [revistas.usp.br]

- 2. Estimation of this compound Hydrochloride by using RP-HPLC method | Neuroquantology [neuroquantology.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. rjptonline.org [rjptonline.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. US20120220778A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 8. WO2008056378A2 - Novel process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 9. neuroquantology.com [neuroquantology.com]

- 10. japsonline.com [japsonline.com]

In Silico Modeling of Naratriptan-Receptor Interactions: A Technical Guide

Introduction

Naratriptan is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. Its therapeutic effect is attributed to its agonist activity at specific serotonin (B10506) receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. In silico modeling plays a pivotal role in elucidating the molecular interactions between this compound and its receptor targets. This guide provides a detailed overview of the computational methodologies used to study these interactions, offering insights for researchers and professionals in drug development.

Primary Receptor Targets: 5-HT1B and 5-HT1D Receptors

This compound exhibits high affinity for the 5-HT1B and 5-HT1D serotonin receptor subtypes. These G-protein coupled receptors (GPCRs) are predominantly found in the cranial vasculature and trigeminal nerve endings, respectively. The interaction of this compound with these receptors initiates a signaling cascade that ultimately leads to the alleviation of migraine symptoms.

Signaling Pathway of this compound-Receptor Interaction

Upon binding to the 5-HT1B/1D receptors, this compound induces a conformational change in the receptor, leading to the activation of the coupled Gi/o protein. This activation results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of downstream effectors.

Quantitative Data: this compound Binding Affinities

The affinity of this compound for its target receptors is a critical determinant of its potency. The following table summarizes the reported binding affinities (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| 5-HT1B | 3.98 |

| 5-HT1D | 5.01 |

Experimental Protocols for In Silico Modeling

A typical in silico workflow to investigate this compound-receptor interactions involves several key steps, from receptor model generation to the analysis of molecular dynamics simulations.

1. Homology Modeling of the 5-HT1B/1D Receptor

Since the crystal structures of the 5-HT1B and 5-HT1D receptors may not always be available, homology modeling is often the first step.

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the receptor sequences. High-resolution crystal structures of related GPCRs, such as the β2-adrenergic receptor or the 5-HT2B receptor, are often used.

-

Sequence Alignment: Perform a sequence alignment of the target receptor and the template structure using tools like ClustalW or T-Coffee.

-

Model Building: Generate the 3D model of the receptor using software such as MODELLER or SWISS-MODEL. This involves constructing the model of the target protein based on the aligned template structure.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and Verify3D to check the compatibility of the 3D model with its own amino acid sequence.

2. Ligand and Protein Preparation

Proper preparation of both the ligand (this compound) and the protein (receptor) is crucial for accurate docking and simulation results.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem or ZINC, or build it using a molecular editor.

-

Perform energy minimization using a force field such as MMFF94.

-

Assign appropriate protonation states at physiological pH (7.4).

-

-

Protein Preparation:

-

Add hydrogen atoms to the receptor model.

-

Assign protonation states to ionizable residues.

-

Perform energy minimization to relieve any steric clashes.

-

3. Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.

-

Binding Site Prediction: Identify the putative binding site of the receptor. This can be based on the location of the co-crystallized ligand in the template structure or by using binding site prediction algorithms.

-

Docking Simulation: Use docking software like AutoDock, Glide, or GOLD to dock this compound into the defined binding site of the 5-HT1B/1D receptor.

-

Pose Analysis: Analyze the resulting docking poses based on their docking scores and clustering. The pose with the most favorable score and interactions is selected for further analysis.

4. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-receptor complex over time.

-

System Setup: Place the docked complex in a simulated membrane bilayer (e.g., POPC) and solvate with water molecules and ions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable state. This typically involves initial energy minimization followed by short simulations with restraints on the protein and ligand.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to capture the relevant biological motions.

-

Trajectory Analysis: Analyze the MD trajectory to study the stability of the complex, protein and ligand conformational changes, and key intermolecular interactions. This can include calculating the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyzing hydrogen bonds and hydrophobic interactions.

In silico modeling provides a powerful and cost-effective approach to investigate the molecular basis of this compound's interaction with the 5-HT1B and 5-HT1D receptors. The methodologies outlined in this guide, from homology modeling to molecular dynamics simulations, enable a detailed examination of the binding modes, interaction patterns, and dynamic behavior of this important anti-migraine drug. These computational insights can significantly contribute to the rational design of novel and more effective therapeutic agents for the treatment of migraine.

Naratriptan: An In-Depth Technical Guide on Off-Target Effects and Secondary Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naratriptan is a second-generation triptan widely prescribed for the acute treatment of migraine. Its therapeutic efficacy is primarily attributed to its potent agonist activity at the serotonin (B10506) 5-HT1B and 5-HT1D receptors. However, a comprehensive understanding of a drug's complete pharmacological profile, including its interactions with unintended molecular targets, is crucial for a thorough safety and efficacy assessment. This technical guide provides an in-depth analysis of this compound's off-target effects and secondary pharmacology. We present a consolidated view of its binding affinity at various serotonin and non-serotonin receptors, detailed experimental protocols for assessing these interactions, and a review of the signaling pathways associated with its off-target activities. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of antimigraine therapies and receptor pharmacology.

Introduction

This compound is a selective serotonin receptor agonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1][2] Its mechanism of action in migraine involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system.[2] While its on-target pharmacology is well-established, a deeper investigation into its secondary pharmacology is essential for a complete understanding of its clinical profile. This guide summarizes the known off-target interactions of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Receptor Binding Profile of this compound

The binding affinity of this compound has been characterized at a range of receptors. The following table summarizes the available quantitative data, primarily expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Species | pKi (mean) | Ki (nM, calculated) | Reference |

| Serotonin | 5-HT1A | Human | 7.35 | 44.7 | |

| 5-HT1B | Human | 8.65 | 2.2 | [3] | |

| 5-HT1D | Human | 8.73 | 1.9 | [3] | |

| 5-HT1E | Human | 7.70 | 20.0 | ||

| 5-HT1F | Human | 8.20 | 6.3 | [4] | |

| 5-HT5A | Human | Weak Affinity | - | [1] | |

| 5-HT7 | Human | Weak Affinity | - | [1] | |

| Adrenergic | α1, α2, β | - | No Significant Affinity | >1000 | [1] |

| Dopamine | D1, D2 | - | No Significant Affinity | >1000 | [1] |

| Muscarinic | - | - | No Significant Affinity | >1000 | [1] |

| Benzodiazepine (B76468) | - | - | No Significant Affinity | >1000 | [1] |

Note: "No Significant Affinity" generally implies a Ki value greater than 1000 nM or minimal percentage of inhibition at a high concentration (e.g., <50% at 10 µM) in broad panel screens.

Signaling Pathways of Off-Target Receptors

Understanding the signaling pathways of the off-target receptors provides insight into the potential functional consequences of these interactions. This compound exhibits measurable affinity for several 5-HT receptor subtypes beyond 5-HT1B/1D. The primary signaling cascades for these receptors are illustrated below.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the Gβγ subunits can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

5-HT1F Receptor Signaling

Similar to other 5-HT1 subtypes, the 5-HT1F receptor is coupled to a Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cellular cAMP levels.

5-HT5A Receptor Signaling

The 5-HT5A receptor is also coupled to Gi/o proteins, resulting in the inhibition of adenylyl cyclase activity and a decrease in intracellular cAMP.

5-HT7 Receptor Signaling

The 5-HT7 receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. It has also been reported to couple to G12, which can activate Rho GTPases.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity at various receptors is achieved through a series of in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein), a fixed concentration of the radioligand (e.g., [3H]-serotonin, at a concentration close to its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled competing ligand.

-

Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to a receptor of interest. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Methodology:

-

Membrane and Reagent Preparation:

-

Prepare receptor-expressing membranes as described for the radioligand binding assay.

-

Prepare an assay buffer containing MgCl2, EDTA, and NaCl.

-

Prepare solutions of GDP, [35S]GTPγS, and varying concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

For basal binding, omit this compound. For non-specific binding, include a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [35S]GTPγS binding.

-

Plot the percentage of stimulation over basal binding against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal stimulation) and the Emax (the maximum stimulation) from the dose-response curve.

-

cAMP Inhibition Assay (Functional Assay)

This assay is used to determine the functional activity of ligands at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the target Gi/o-coupled receptor (e.g., 5-HT1A, 5-HT1F, 5-HT5A) in appropriate media.

-

Plate the cells in a 96- or 384-well plate and grow to a suitable confluency.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production).

-

Discussion of Secondary Pharmacology

This compound's high affinity for its primary targets, the 5-HT1B and 5-HT1D receptors, is well-documented and forms the basis of its therapeutic action in migraine.[3] The binding data presented in this guide indicate that this compound also possesses moderate to high affinity for the 5-HT1F receptor, an observation consistent with other triptans.[4][5] The agonist activity at 5-HT1F receptors is also thought to contribute to the anti-migraine effect, albeit through a non-vasoconstrictive mechanism.

This compound demonstrates a lower but still notable affinity for the 5-HT1A and 5-HT1E receptors. The functional consequences of these interactions at therapeutic concentrations are not fully elucidated but may contribute to the overall clinical profile of the drug. The weak affinity for 5-HT5A and 5-HT7 receptors suggests that these interactions are unlikely to be clinically significant at standard therapeutic doses.[1]

Importantly, this compound exhibits a clean profile with respect to a range of other neurotransmitter receptors, including adrenergic, dopaminergic, muscarinic, and benzodiazepine receptors, where it shows no significant affinity.[1] This high degree of selectivity is a key feature of the triptan class of drugs and contributes to their generally favorable side-effect profile compared to older, less specific anti-migraine medications.

Conclusion

This technical guide provides a comprehensive overview of the off-target effects and secondary pharmacology of this compound. The compiled data demonstrates that while this compound is a highly selective 5-HT1B/1D receptor agonist, it also interacts with other serotonin receptor subtypes, most notably 5-HT1F, 5-HT1A, and 5-HT1E. Its lack of significant affinity for a broad range of other receptor types underscores its targeted mechanism of action. The detailed experimental protocols and signaling pathway diagrams included herein offer a valuable resource for researchers in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's molecular interactions and providing a framework for the investigation of other selective receptor modulators. A thorough understanding of a drug's complete pharmacological profile is paramount for both optimizing therapeutic strategies and ensuring patient safety.

References

- 1. This compound | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assay Protocols for Assessing Naratriptan Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naratriptan is a second-generation triptan, a class of drugs used for the acute treatment of migraine headaches.[1][2] Its therapeutic effect is mediated through potent and selective agonism of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][3][4] These receptors are G-protein coupled receptors (GPCRs) of the Gi/o class.[5] In vitro assessment of this compound's potency and affinity for these target receptors is crucial for understanding its pharmacological profile and for the development of new chemical entities. This document provides detailed protocols for key in vitro assays used to characterize this compound and similar compounds: radioligand binding assays to determine binding affinity (Ki) and cAMP functional assays to determine agonist potency (EC50).

Signaling Pathway

Activation of 5-HT1B and 5-HT1D receptors by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase. The agonist-bound receptor facilitates the exchange of GDP for GTP on the associated Gi protein alpha subunit. This activated Gαi subunit then dissociates from the βγ dimer and directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). The resulting decrease in intracellular cAMP concentration mediates the cellular response.

Caption: 5-HT1B/1D receptor Gi-coupled signaling pathway.

Data Presentation: this compound Potency and Affinity

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound for human 5-HT1B and 5-HT1D receptors. Lower values indicate higher affinity and potency, respectively.

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| Human 5-HT1B | Radioligand Binding | Ki | 0.47[5] |

| Human 5-HT1D | Radioligand Binding | Ki | 0.69[5] |

| Human 5-HT1B | cAMP Functional Assay | EC50 | 4.4[5] |

| Human 5-HT1D | cAMP Functional Assay | EC50 | 23[5] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound at 5-HT1B and 5-HT1D receptors. The assay measures the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or another suitable 5-HT1B/1D radioligand.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Serotonin (5-HT) or another suitable unlabeled ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 pM to 10 µM).

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of unlabeled 5-HT (10 µM).

-

Competitive Binding: Cell membranes, radioligand, and each concentration of the this compound serial dilution.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Convert the counts for each this compound concentration into a percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for EC50 Determination (TR-FRET)

This protocol describes a cell-based functional assay to determine the potency (EC50) of this compound by measuring the inhibition of forskolin-stimulated cAMP production. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for detection.

1. Materials and Reagents:

-

Cell Line: A stable cell line (e.g., CHO-K1) expressing human 5-HT1B or 5-HT1D receptors.

-

Cell Culture Medium: Standard medium appropriate for the cell line.

-

Assay Plate: 384-well, low-volume, white, opaque microplate.

-

Test Compound: this compound hydrochloride.

-

Stimulant: Forskolin (B1673556).

-

Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA.

-

TR-FRET cAMP Assay Kit: (e.g., HTRF® or LANCE® Ultra) containing:

-

Europium (Eu)-labeled anti-cAMP antibody (donor).

-

d2 or ULight-labeled cAMP analog (acceptor).

-

Lysis & Detection Buffer.

-

-

TR-FRET Plate Reader: Capable of excitation at ~340 nm and simultaneous emission detection at 620 nm and 665 nm.

2. Procedure:

-

Cell Plating: On the day before the assay, harvest and resuspend cells in fresh culture medium. Dispense the cell suspension into the 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

-